REACTION_SMILES
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[CH3:13][OH:14].[CH:1]12[CH2:2][O:3][CH2:4][CH:5]([O:6][C:7]1=[O:8])[CH2:9]2.[ClH:12].[Na+:11].[OH-:10]>>[CH:1]1([C:7]([OH:6])=[O:8])[CH2:2][O:3][CH2:4][CH:5]([OH:10])[CH2:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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O=C1OC2COCC1C2
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1OC2COCC1C2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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O=C(O)C1COCC(O)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |